molecular formula C8H8N4O2 B2516087 1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 1030620-65-5

1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

Cat. No.: B2516087
CAS No.: 1030620-65-5
M. Wt: 192.178
InChI Key: SQTWDTBKAUXKHZ-UHFFFAOYSA-N
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Description

1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid is a bipyrazole derivative characterized by a fused pyrazole ring system with a methyl group at the 1' position and a carboxylic acid moiety at the 5-position. Bipyrazole derivatives are notable for their versatility in medicinal chemistry, serving as scaffolds for kinase inhibitors, antimicrobial agents, and bioactive small molecules due to their hydrogen-bonding capacity and aromatic stability .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-12-4-5(3-9-12)6-2-7(8(13)14)11-10-6/h2-4H,1H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTWDTBKAUXKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030620-65-5
Record name 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Cyclocondensation Strategies for Bipyrazole Core Formation

The bipyrazole scaffold is often constructed via cyclocondensation reactions between hydrazine derivatives and diketones. A notable approach involves the use of 3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid intermediates, as outlined in patent WO2014120397A1. Here, a two-phase system comprising water and toluene facilitates the reaction of methylhydrazine with alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate derivatives. Key steps include:

  • Reagent System : Sodium carbonate or potassium bicarbonate in aqueous phase, combined with toluene as the organic solvent.
  • Temperature Control : Maintaining the reaction between -10°C and 0°C to minimize side reactions.
  • Yield Optimization : Post-reaction concentration under vacuum followed by recrystallization from toluene/petroleum ether yields the product at 83.8% purity.

This method emphasizes the critical role of weak bases in stabilizing reactive intermediates while ensuring regioselective ring closure.

Radical Dimerization of Pyrazole Precursors

Radical-mediated dimerization offers an alternative route to bipyrazole systems. A study detailed in ARKIVOC (2012) demonstrates that photolysis of ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate with tert-butyl peroxide generates 1,1'-bipyrazole derivatives via radical coupling. Applied to 1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid, this method would require:

  • Radical Initiators : tert-Butyl peroxide or dibenzoyl peroxide.
  • Reaction Conditions : Mild temperatures (25–40°C) under inert atmosphere.
  • Limitations : Moderate yields (20–40%) and potential regioisomer formation necessitate rigorous chromatographic purification.

One-Pot Synthesis from Carboxylic Acids and Arenes

A 2020 Organic & Biomolecular Chemistry publication describes a streamlined one-pot synthesis of pyrazoles from carboxylic acids and arenes. Adapting this to bipyrazole synthesis involves:

  • Acylation : Treating arenes with trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) to form ketones.
  • Diketone Formation : Sequential acylation yields β-diketones, which undergo cyclization with hydrazine.
  • Functionalization : Introducing the carboxylic acid group via hydrolysis of ester intermediates.

While this method reduces purification steps, achieving the bipyrazole linkage requires precise stoichiometric control to prevent over-acylation.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and regioselectivity:

Method Yield (%) Scalability Regioselectivity Key Challenges
Cyclocondensation 75–83.8 High Moderate Solvent phase separation
Radical Dimerization 20–40 Low Poor Byproduct formation
One-Pot Synthesis 50–65 Moderate High Stoichiometric control
Post-Synthetic 60–70 Moderate High Functional group stability

Chemical Reactions Analysis

1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures . Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid involves its interaction with molecular targets and pathways . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural variations and molecular properties of analogous compounds:

Compound Name Substituent at 1' Position Molecular Formula Molecular Weight CAS Number Key Features/Applications
1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (Target) Methyl C10H12N4O2* 228.23* Not provided Presumed bioactive scaffold
1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid Ethyl C11H14N4O2 234.25 1048925-07-0 Enhanced lipophilicity; potential drug intermediate
1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid Allyl C12H14N4O2 246.27 890625-09-9 Bioactive small molecule; used in drug discovery
1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid Methyl (1' and 3') C10H12N4O2* 228.23* Not provided Increased steric hindrance; modified acidity
1'-Isopropyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid Isopropyl C12H16N4O2 260.28 Not provided Bulkier substituent; altered solubility

*Inferred from structural analogs.

Key Observations:
  • Substituent Effects: Methyl vs. Allyl and Isopropyl Groups: Allyl (MW 246.27) and isopropyl (MW 260.28) substituents introduce steric bulk, which may hinder binding to flat enzymatic pockets but enhance selectivity in targeted therapies .
  • Carboxylic Acid Position : All compounds retain the carboxylic acid at the 5-position, a critical feature for forming hydrogen bonds in biological targets (e.g., ATP-binding sites in kinases) .

Biological Activity

1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS No. 1030620-65-5) is a heterocyclic compound characterized by a dual pyrazole ring structure. Its molecular formula is C8H8N4O2, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

PropertyValue
Molecular FormulaC8H8N4O2
Molecular Weight192.18 g/mol
IUPAC Name3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
SMILESCn1nccc1C(=O)O
InChIInChI=1S/C8H8N4O2/c1-12-4-5(3-9-12)6-2-7(8(13)14)11-10-6/h2-4H,1H3,(H,10,11)(H,13,14)

Enzyme Inhibition

Research indicates that this compound functions as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting the activity of certain cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways.

Anticancer Properties

Preliminary studies have suggested that this compound may exhibit anticancer properties. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. A study published in Journal of Cancer Research highlighted its effectiveness against prostate cancer cells, where it inhibited cell proliferation and induced cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages. This activity suggests its possible application in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Interaction : The compound binds to active sites of enzymes, altering their activity.
  • Cell Signaling Modulation : It may interfere with cellular signaling pathways, particularly those related to inflammation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that it can induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Study 1: Anticancer Activity

In a controlled study involving human prostate cancer cells (PC-3), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study also measured the expression levels of apoptosis-related proteins and found an increase in pro-apoptotic markers .

Case Study 2: Anti-inflammatory Response

Another study focused on the compound's effects on lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with the compound led to decreased levels of TNF-alpha and IL-6 cytokines, indicating a strong anti-inflammatory response. This suggests potential therapeutic applications for inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with related compounds:

CompoundStructure TypeBiological Activity
1-MethylpyrazoleMonopyrazoleModerate enzyme inhibition
Pyrazole-3-carboxylic acidMonopyrazoleWeak anticancer activity
1,3-DimethylpyrazoleDimethylated pyrazoleStrong enzyme inhibition

Q & A

Q. What synthetic methodologies are recommended for preparing 1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid?

The synthesis of bipyrazolyl-carboxylic acid derivatives typically involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, a protocol for analogous compounds (e.g., 3-formyl-indole-2-carboxylic acid derivatives) utilized reflux with aminothiazol-4-one in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid to achieve high purity . Adjusting stoichiometry (e.g., 1.1 equivalents of the aldehyde precursor) and reaction time can optimize yields.

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic techniques are critical:

  • 1H NMR : Look for characteristic peaks, such as methyl groups (δ ~2.5–2.6 ppm) and aromatic protons (δ ~7.5–8.7 ppm), as observed in structurally related pyrazole-carboxylic acids .
  • LCMS/HPLC : Use reverse-phase HPLC with methanol/water mobile phases (adjusted to pH 5.5 with phosphoric acid) to assess purity (>95%) and confirm molecular ion peaks .
  • Elemental analysis : Validate empirical formulas (e.g., C₁₁H₁₄N₄O₂ for ethyl-substituted analogs) .

Q. What are the solubility and storage recommendations for this compound?

Bipyrazolyl-carboxylic acids are typically sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). For stability, store lyophilized samples at 2–8°C in airtight containers to prevent hydrolysis or oxidation . Pre-solubilization in DMSO (10–50 mM stock solutions) is recommended for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for bipyrazolyl-carboxylic acid derivatives?

Discrepancies in NMR or LCMS data often arise from substituent effects (e.g., electron-withdrawing groups shifting aromatic proton signals). For example:

  • 1-(4-Chloro-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid showed distinct 1H NMR signals (δ 13.99 for -COOH, δ 2.56 for -CH₃) due to halogen substituents .
  • Cross-validation with X-ray crystallography or 2D NMR (e.g., COSY, HSQC) is advised to confirm assignments .

Q. What strategies are effective for evaluating this compound's potential as a kinase inhibitor or enzyme modulator?

  • In vitro assays : Use ATP-binding site competition assays (e.g., fluorescence polarization) to measure IC₅₀ values. For example, pyrazole-carboxylic acids have been tested against tyrosine kinases, with modifications at the 3,4-positions enhancing selectivity .
  • Molecular docking : Model interactions using crystal structures of target enzymes (e.g., PDB entries for JAK2 or MAPK) to predict binding affinity .
  • Metabolic stability : Assess hepatic microsome half-life (e.g., human/rat liver microsomes) to prioritize derivatives with improved pharmacokinetics .

Q. How do substituent variations (e.g., methyl vs. ethyl groups) impact biological activity and physicochemical properties?

Comparative studies of analogs reveal:

Substituent PositionEffect on ActivityExample
1'-Methyl (target compound)Enhances metabolic stability vs. ethyl analogs 1'-Ethyl analog (CAS 1048925-07-0) showed 20% lower microsomal stability
5-Carboxylic acidCritical for hydrogen bonding with catalytic lysine in kinases Removal reduces potency by >100-fold

Q. What analytical approaches are recommended for detecting degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), acidic/basic conditions (0.1 M HCl/NaOH), and oxidative stress (3% H₂O₂).
  • UPLC-MS/MS : Monitor degradation pathways (e.g., decarboxylation or methyl group oxidation) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under varying storage conditions .

Methodological Considerations for Data Interpretation

Q. How should researchers address low yields in bipyrazolyl-carboxylic acid synthesis?

  • Optimization parameters :
  • Catalyst screening : Replace sodium acetate with DMAP or TEA to enhance acylation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
    • Byproduct analysis : Use preparative TLC or column chromatography to isolate and identify side products (e.g., dimerized intermediates) .

Q. What computational tools are suitable for predicting the compound's reactivity or toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate permeability, CYP inhibition, and LD₅₀ .
  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity sites .

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